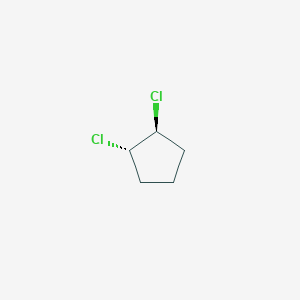

(E)-1,2-Dichlorocyclopentane

CAS No.:

Cat. No.: VC18374967

Molecular Formula: C5H8Cl2

Molecular Weight: 139.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8Cl2 |

|---|---|

| Molecular Weight | 139.02 g/mol |

| IUPAC Name | (1S,2S)-1,2-dichlorocyclopentane |

| Standard InChI | InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1 |

| Standard InChI Key | QPIRTTQWLDPXBN-WHFBIAKZSA-N |

| Isomeric SMILES | C1C[C@@H]([C@H](C1)Cl)Cl |

| Canonical SMILES | C1CC(C(C1)Cl)Cl |

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of (E)-1,2-dichlorocyclopentane centers on a five-membered cyclopentane ring with chlorine atoms substituted at the first and second carbon positions in a trans-configuration. The E designation (from entgegen, German for "opposite") indicates that the chlorines occupy opposing spatial orientations relative to the ring plane . This arrangement introduces significant steric and electronic effects, distinguishing it from its cis-isomer.

The cyclopentane ring itself adopts a non-planar "envelope" conformation to minimize angle strain, a common feature in small cycloalkanes . Substitution at the 1,2-positions further perturbs the ring's geometry, leading to distinct thermodynamic and kinetic behaviors. X-ray crystallography and computational modeling reveal that the trans-configuration imposes a dihedral angle of approximately 120° between the chlorine atoms, optimizing orbital overlap while mitigating steric clashes .

Stereoisomerism and Chirality

Cis-Trans Isomerism in Cycloalkanes

Unlike open-chain alkanes, cycloalkanes exhibit restricted rotation, enabling the isolation of cis and trans stereoisomers. For 1,2-dichlorocyclopentane, the trans-isomer ((E)-configuration) is chiral, whereas the cis-isomer is achiral (meso-form) due to an internal plane of symmetry . This dichotomy arises from the spatial arrangement of substituents:

-

Trans-isomer: The chlorine atoms reside on opposite faces of the ring, creating two enantiomers (mirror-image forms) that are non-superimposable. These enantiomers, designated (1R,2R) and (1S,2S), exhibit identical physical properties but differ in their interaction with polarized light and chiral environments .

-

Cis-isomer: The chlorines occupy the same face, rendering the molecule superimposable on its mirror image. This meso-compound lacks optical activity despite containing stereogenic centers .

Chirality and Enantiomer Separation

The chirality of trans-1,2-dichlorocyclopentane has practical implications in asymmetric synthesis. Enantioselective separation techniques, such as chiral column chromatography or crystallization with resolving agents, are required to isolate individual enantiomers . The energy barrier for interconversion between enantiomers is sufficiently high at ambient temperatures, allowing their stable isolation .

Synthesis and Production Techniques

Halogenation of Cyclopentene

A common route involves the stereoselective addition of chlorine to cyclopentene. Anti-addition across the double bond yields the trans-dichloro product. For example, treatment with chlorine gas () in a non-polar solvent at low temperatures favors trans-dihalogenation :

This method leverages the steric bulk of chlorine to direct anti-addition, though side products like the cis-isomer may form if reaction conditions are poorly controlled .

Ring-Closing Metathesis

Advanced synthetic strategies employ transition-metal catalysts to construct the cyclopentane ring. For instance, Grubbs’ catalyst facilitates the metathesis of 1,5-dienes bearing chlorine substituents, enabling precise control over ring size and stereochemistry .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.02 g/mol | |

| Density | 1.2 g/cm³ | |

| Boiling Point | Not reported | - |

| Refractive Index | Not reported | - |

The compound is a colorless liquid at room temperature, with limited solubility in polar solvents like water but miscibility in organic solvents such as dichloromethane .

Spectroscopic Identification

-

Mass Spectrometry: The NIST WebBook reports a base peak at m/z 139 corresponding to the molecular ion () .

-

NMR Spectroscopy: NMR spectra exhibit distinct splitting patterns due to the chiral environment, with coupling constants () reflecting the trans-configuration .

Reactivity and Functional Transformations

(E)-1,2-Dichlorocyclopentane participates in nucleophilic substitution (S2) and elimination reactions. The trans-configuration enhances leaving-group departure due to reduced steric hindrance, favoring bimolecular pathways. For example, reaction with potassium hydroxide () yields cyclopentene via dehydrohalogenation:

Industrial and Research Applications

Chiral Intermediate in Pharmaceuticals

The enantiomers of (E)-1,2-dichlorocyclopentane serve as precursors to bioactive molecules. For instance, they are employed in synthesizing prostaglandin analogs and antiviral agents, where chirality dictates pharmacological activity .

Comparative Analysis with Related Halogenated Cycloalkanes

| Compound | Ring Size | Halogens | Key Properties |

|---|---|---|---|

| (E)-1,2-Dichlorocyclopentane | 5 | Cl | Chiral, trans-configuration |

| 1,2-Dichlorocyclobutane | 4 | Cl | Higher ring strain, lower stability |

| 1,2-Dibromocyclopentane | 5 | Br | Greater polarizability, slower reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume